6-Hydroxymelatonin glucuronide

Übersicht

Beschreibung

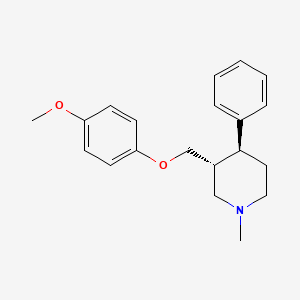

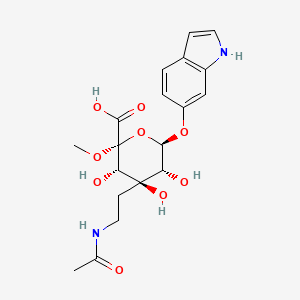

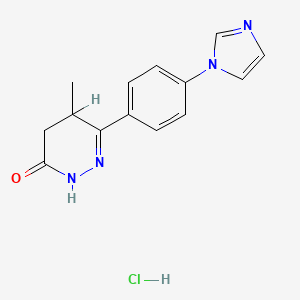

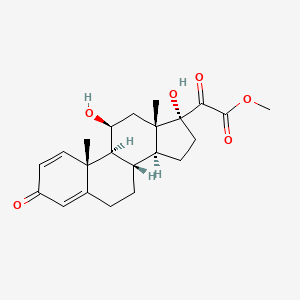

6-Hydroxymelatonin glucuronide is a naturally occurring metabolite of melatonin, which is a hormone primarily produced by the pineal gland in the brain. This compound is formed through the hydroxylation of melatonin at the 6th position, followed by glucuronidation. It plays a significant role in the metabolism and excretion of melatonin in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxymelatonin glucuronide involves two main steps:

Hydroxylation of Melatonin: Melatonin is first hydroxylated at the 6th position by the enzyme cytochrome P450 1A2 (CYP1A2) to form 6-hydroxymelatonin.

Glucuronidation: The 6-hydroxymelatonin is then conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant enzymes to catalyze the hydroxylation and glucuronidation reactions. The process is optimized for high yield and purity, often involving bioreactors and controlled reaction conditions to ensure efficient conversion of melatonin to its glucuronide form.

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, although these are less common.

Reduction: Reduction reactions are not typically associated with this compound.

Substitution: The glucuronide moiety can be substituted under specific conditions, although this is not a primary reaction pathway.

Common Reagents and Conditions:

Oxidation: Reactive oxygen species (ROS) can oxidize this compound, although this is not a primary metabolic pathway.

Substitution: Specific chemical reagents can be used to substitute the glucuronide moiety, but this is not commonly done in biological systems.

Major Products Formed: The primary product formed from the metabolism of melatonin is this compound. Further metabolism can lead to the formation of other minor metabolites, but these are less significant .

Wissenschaftliche Forschungsanwendungen

6-Hydroxymelatonin glucuronide has several important applications in scientific research:

Chemistry: It is used as a marker for studying the metabolism of melatonin and its derivatives.

Biology: Researchers study its role in circadian rhythms and its impact on various physiological processes.

Wirkmechanismus

6-Hydroxymelatonin glucuronide exerts its effects primarily through its role as a metabolite of melatonin. It binds to melatonin receptors MT1 and MT2, which are involved in regulating sleep-wake cycles and other circadian rhythms. The compound also exhibits antioxidant properties, protecting cells from oxidative stress .

Vergleich Mit ähnlichen Verbindungen

6-Hydroxymelatonin: This is the immediate precursor to 6-hydroxymelatonin glucuronide and shares similar properties.

N-Acetylserotonin: Another metabolite of melatonin, which also has neuroprotective and antioxidant effects.

5-Methoxytryptamine: A related compound with similar biological activities.

Uniqueness: this compound is unique in its role as a major metabolite of melatonin, specifically involved in the excretion and regulation of melatonin levels in the body. Its glucuronide conjugation makes it more water-soluble, facilitating its excretion through urine .

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R,6R)-4-(2-acetamidoethyl)-3,4,5-trihydroxy-6-(1H-indol-6-yloxy)-2-methoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O9/c1-10(22)20-8-6-18(27)14(23)15(30-19(28-2,16(18)24)17(25)26)29-12-4-3-11-5-7-21-13(11)9-12/h3-5,7,9,14-16,21,23-24,27H,6,8H2,1-2H3,(H,20,22)(H,25,26)/t14-,15+,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFAMHIWAGQWGO-CTRAYCPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1(C(C(OC(C1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC[C@]1([C@H]([C@@H](O[C@@]([C@H]1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241639 | |

| Record name | 6-Hydroxymelatonin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94840-69-4 | |

| Record name | 6-Hydroxymelatonin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094840694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymelatonin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)

![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)

![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)

![[2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B1230307.png)

![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)

![N-[2-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE](/img/structure/B1230325.png)